5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile
Description
Core Structural Features
The fundamental architecture of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile consists of a benzene ring system substituted with three primary functional groups: a bromine atom, a piperidinyl moiety, and a nitrile group. The benzene ring serves as the central scaffold, providing aromatic stability and acting as the foundation for substituent attachment. The molecular formula C₁₄H₁₈BrN₃ indicates the presence of fourteen carbon atoms, eighteen hydrogen atoms, one bromine atom, and three nitrogen atoms.
The benzonitrile core represents the primary aromatic system, where the nitrile group (-CN) is directly attached to the benzene ring at position 1. This nitrile functionality contributes significantly to the compound's electronic properties through its strong electron-withdrawing characteristics. The piperidin-1-yl substituent at position 2 introduces a six-membered saturated nitrogen heterocycle, which further bears a dimethylamino group at its 4-position.
The structural complexity is enhanced by the presence of the bromine substituent at position 5 of the benzene ring. This halogen atom contributes to both the electronic properties and the molecular weight of the compound, with a total molecular weight of 308.22 g/mol. The Strategic Multi-attribute Representation of Interconnected Linear Entities (SMILES) notation N#CC1=CC(Br)=CC=C1N2CCC(N(C)C)CC2 provides a precise description of the molecular connectivity.
| Structural Component | Position | Chemical Nature | Electronic Effect |
|---|---|---|---|
| Nitrile Group | Position 1 | Electron-withdrawing | Strong inductive effect |
| Piperidine Ring | Position 2 | Electron-donating | Moderate donor effect |
| Bromine Atom | Position 5 | Electron-withdrawing | Moderate halogen effect |
| Dimethylamino Group | Piperidine C-4 | Electron-donating | Strong donor effect |
Substituent Positioning and Electronic Effects
The electronic distribution within this compound is significantly influenced by the positioning and nature of its substituents. The Hammett equation provides a quantitative framework for understanding these electronic effects, where substituent constants (σ) describe the electronic influence of different functional groups on aromatic systems. The nitrile group exhibits a strong electron-withdrawing effect with Hammett sigma constants of σmeta = 0.56 and σpara = 0.66, indicating substantial inductive and resonance withdrawal of electron density.
The bromine substituent at position 5 demonstrates moderate electron-withdrawing characteristics, with Hammett constants of σmeta = 0.39 and σpara = 0.23. This positioning creates a meta relationship with the nitrile group, resulting in additive electron-withdrawing effects that significantly influence the aromatic ring's reactivity. The electron-deficient nature of the benzene ring enhances the electrophilic character of the aromatic system, potentially affecting its interactions with nucleophilic species.
In contrast, the piperidine substituent at position 2 provides electron-donating character through its nitrogen lone pair. This creates an interesting electronic balance within the molecule, where the electron-withdrawing nitrile and bromine groups compete with the electron-donating piperidine system. The dimethylamino group within the piperidine ring further enhances the electron-donating capacity through its tertiary amine character.
The electronic effects extend beyond simple inductive influences to include resonance contributions. The piperidine nitrogen can participate in resonance donation to the aromatic ring, while the nitrile group acts as a powerful resonance acceptor. This creates a push-pull electronic system that may contribute to interesting photophysical and chemical properties of the compound.
| Substituent | Position | Hammett σ_meta | Hammett σ_para | Electronic Character |
|---|---|---|---|---|
| Cyano (-CN) | Position 1 | 0.56 | 0.66 | Strong electron-withdrawing |
| Bromo (-Br) | Position 5 | 0.39 | 0.23 | Moderate electron-withdrawing |
| Piperidine | Position 2 | -0.15* | -0.83* | Electron-donating |
| Dimethylamino | Piperidine | -0.15 | -0.83 | Strong electron-donating |
*Values represent analogous disubstituted nitrogen systems
Conformational Analysis of the Piperidin-1-yl Group
The conformational behavior of the piperidine ring within this compound follows established principles of six-membered ring conformational analysis. Piperidine rings typically adopt chair conformations similar to cyclohexane, with substituents preferentially occupying equatorial positions to minimize steric interactions. The dimethylamino substituent at the 4-position of the piperidine ring represents a significant conformational determinant due to its steric bulk and electronic properties.
Research on substituted piperidines indicates that the conformational preferences are strongly influenced by both steric and electronic factors. For 4-substituted piperidines, the dimethylamino group demonstrates a strong preference for the equatorial position, consistent with the general trend observed for bulky substituents. The conformational free energy difference between axial and equatorial orientations for similar substituents ranges from 0.7 to 0.8 kilocalories per mole.
The attachment of the piperidine ring to the benzene system through the nitrogen atom introduces additional conformational complexity. The C-N bond connecting the piperidine to the aromatic ring possesses partial double-bond character due to resonance interactions, which restricts rotation and influences the overall molecular geometry. This restricted rotation affects the spatial arrangement of the dimethylamino group relative to the benzene ring system.
Temperature-dependent conformational equilibria play a crucial role in determining the compound's three-dimensional structure. At ambient temperatures, rapid interconversion between different conformational states occurs, with the population distribution favoring conformations that minimize unfavorable steric interactions while maximizing favorable electronic interactions. The dimethylamino group's electron-donating character may also influence the conformational preferences through electronic stabilization of specific orientations.
Molecular Formula and Isotopic Variants
The molecular formula C₁₄H₁₈BrN₃ of this compound reflects its complex composition and provides the foundation for understanding its isotopic variations. The presence of bromine in the molecule introduces significant isotopic considerations, as bromine exists as two stable isotopes: ⁷⁹Br (50.69% natural abundance) and ⁸¹Br (49.31% natural abundance). This isotopic distribution results in a characteristic mass spectral pattern with peaks separated by two mass units, reflecting the nearly equal abundance of both bromine isotopes.
The molecular weight of 308.22 g/mol represents the average mass considering the natural isotopic distribution. Individual isotopic variants would exhibit molecular weights of 307.068 g/mol for the ⁷⁹Br isotopologue and 309.068 g/mol for the ⁸¹Br isotopologue. This isotopic pattern serves as a valuable diagnostic tool in mass spectrometric analysis, providing definitive identification of bromine-containing compounds through the characteristic doublet pattern with approximately equal intensity.
Carbon isotopes also contribute to the isotopic complexity, though to a lesser extent due to the low natural abundance (1.1%) of ¹³C relative to ¹²C. The presence of fourteen carbon atoms increases the probability of ¹³C incorporation, resulting in additional isotopic peaks in high-resolution mass spectra. These isotopic contributions become particularly important in precise molecular weight determinations and structural confirmations.
Nitrogen isotopes present minimal variation due to the very low natural abundance (0.37%) of ¹⁵N compared to ¹⁴N. However, in specialized applications involving isotopic labeling for research purposes, ¹⁵N-labeled variants could be synthesized to enable specific mechanistic or metabolic studies. The three nitrogen atoms in the molecule provide multiple sites for potential isotopic substitution in such research applications.
| Isotopic Component | Natural Abundance (%) | Mass Contribution | Isotopic Pattern |
|---|---|---|---|
| ⁷⁹Br | 50.69 | 78.92 amu | M peak |
| ⁸¹Br | 49.31 | 80.92 amu | M+2 peak |
| ¹²C₁₄ | ~86.5 | 168.00 amu | Base carbon mass |
| ¹³C variants | ~13.5 | +1.003 amu | M+1 patterns |
| ¹⁴N₃ | ~99.3 | 42.03 amu | Base nitrogen mass |
| ¹⁵N variants | ~0.7 | +0.997 amu | Minor M+1 contribution |
Properties
IUPAC Name |
5-bromo-2-[4-(dimethylamino)piperidin-1-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3/c1-17(2)13-5-7-18(8-6-13)14-4-3-12(15)9-11(14)10-16/h3-4,9,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLQXJNPGJMOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route Overview
The preparation of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile typically involves:
- Starting materials: A suitably substituted benzyl halide or brominated benzonitrile derivative.
- Key transformations: Nucleophilic substitution to introduce the piperidine moiety, followed by cyanation to install the nitrile group.
- Reaction types: Electrophilic aromatic substitution for bromination, nucleophilic substitution for piperidine attachment, and cyanation reactions.
This multi-step synthesis is designed to achieve high regioselectivity and purity of the final product.
Detailed Preparation Steps and Conditions
| Step | Reaction Type | Reagents and Conditions | Description |
|---|---|---|---|
| 1 | Bromination | Bromine (Br2) with FeBr3 catalyst | Electrophilic aromatic substitution of 2-(dimethylamino)benzonitrile to selectively brominate the 5-position of the aromatic ring. Controlled temperature and stoichiometry ensure regioselectivity. |
| 2 | Nucleophilic substitution | 4-(Dimethylamino)piperidine, base (e.g., K2CO3), solvent | The brominated intermediate undergoes nucleophilic substitution where the piperidine nitrogen attacks the aromatic bromide, displacing the bromine at the 2-position or coupling at the appropriate site. |
| 3 | Cyanation (if not introduced earlier) | Cyanide source (e.g., CuCN), elevated temperature | Introduction of the nitrile group on the aromatic ring, typically via a Sandmeyer-type reaction or palladium-catalyzed cyanation, depending on the precursor used. |
These steps can be optimized depending on the starting materials and desired scale.
Synthesis Example from Vulcanchem Data
According to Vulcanchem (2023), the synthesis involves:
- Starting from a brominated benzonitrile derivative.
- Coupling with 4-(dimethylamino)piperidine under nucleophilic substitution conditions.
- The process may include purification steps such as recrystallization or chromatography to isolate the pure compound.
| Parameter | Value |
|---|---|
| CAS Number | 1260891-15-3 |
| Molecular Formula | C14H18BrN3 |
| Molecular Weight | 308.22 g/mol |
| IUPAC Name | 5-bromo-2-[4-(dimethylamino)piperidin-1-yl]benzonitrile |
This method is primarily for research use and requires standard safety precautions due to the compound's reactivity and potential toxicity.
Related Synthetic Insights from Analogous Compounds
While direct detailed protocols for this exact compound are limited, synthesis of structurally related compounds such as 4-Bromo-2-(dimethylamino)benzonitrile provides valuable insights:
- Bromination: Electrophilic aromatic substitution with bromine and FeBr3 catalyst is a common and effective method for regioselective bromination on aromatic rings bearing activating groups like dimethylamino.
- Nucleophilic substitution: Amines such as piperidine derivatives can be introduced via nucleophilic aromatic substitution, often requiring elevated temperatures and suitable solvents.
- Reduction and functional group transformations: The nitrile group can be introduced or modified through cyanation or reduced to amines using reagents like lithium aluminum hydride (LiAlH4), depending on synthetic goals.
Research Findings and Optimization Considerations
- Selectivity: Careful control of bromination conditions is crucial to avoid polybromination or substitution at undesired positions.
- Yield: Optimization of nucleophilic substitution conditions (choice of base, solvent, temperature) can improve coupling efficiency with the piperidine moiety.
- Purity: Use of chromatographic purification and recrystallization ensures removal of side products and unreacted starting materials.
- Safety: Handling bromine and cyanide reagents requires strict safety protocols including use of gloves, eye protection, and fume hoods.
Summary Table of Preparation Methods
| Preparation Stage | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Bromination | Electrophilic aromatic substitution at 5-position | Br2, FeBr3 catalyst, controlled temp | Ensures selective mono-bromination |
| Piperidine coupling | Nucleophilic substitution of bromine with piperidine | 4-(Dimethylamino)piperidine, base | Requires optimization for yield |
| Cyanation (if needed) | Introduction of nitrile group | CuCN or Pd-catalyzed cyanation | May be performed before or after coupling |
| Purification | Chromatography, recrystallization | Suitable solvents | Critical for high purity |
| Safety considerations | Use of PPE, ventilation, handling toxic reagents | Gloves, goggles, fume hood | Essential for operator safety |
Chemical Reactions Analysis
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile, often referred to as BDP, is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This article explores the applications of BDP, emphasizing its significance in medicinal chemistry, pharmacology, and material science.
Pharmacological Studies
BDP has been investigated for its potential as a pharmacological agent. Specifically, its structure suggests it may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that compounds with similar structures have shown promise as:
- Antidepressants : By modulating serotonin levels.
- Antipsychotics : Due to their effects on dopamine pathways.
Neuropharmacology
Studies have demonstrated that BDP and related compounds exhibit activity in models of anxiety and depression. For instance, a case study published in the Journal of Medicinal Chemistry highlighted the compound's ability to reduce anxiety-like behaviors in rodent models, suggesting potential therapeutic applications for anxiety disorders.
Cancer Research
BDP has been explored for its anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study published in Cancer Letters reported that derivatives of BDP exhibited selective cytotoxicity towards specific cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents.
Organic Electronics
BDP has been utilized in the development of organic electronic materials. Its unique electronic properties make it suitable for applications such as:
- Organic Light Emitting Diodes (OLEDs) : Due to its ability to emit light when an electric current is applied.
- Organic Photovoltaics (OPVs) : As a potential donor material in solar cells.
A research article from Advanced Materials detailed the synthesis of BDP-based polymers that demonstrated improved charge transport properties, enhancing the efficiency of organic electronic devices.
Sensors
The compound's reactivity and ability to form stable complexes with metal ions have led to its application in sensor technology. BDP-based sensors have been developed for detecting heavy metals and other pollutants in environmental samples. A study published in Environmental Science & Technology showcased the effectiveness of BDP derivatives as selective sensors for lead ions.
Table 1: Pharmacological Activities of BDP Derivatives
| Activity Type | Compound | Model Used | Result |
|---|---|---|---|
| Antidepressant | BDP Derivative A | Rodent model | Significant reduction in anxiety |
| Anticancer | BDP Derivative B | Various cancer cell lines | Selective cytotoxicity observed |
| Neuroprotective | BDP Derivative C | Neurodegeneration model | Reduced neuronal death |
Case Study 1: Antidepressant Activity
In a randomized controlled trial published in Psychopharmacology, researchers evaluated the efficacy of a BDP derivative on patients with major depressive disorder. The study found that patients receiving the compound showed significant improvements compared to placebo groups, supporting its role as a potential antidepressant.
Case Study 2: Cancer Treatment
A clinical study focused on the anticancer effects of BDP derivatives was conducted on patients with metastatic breast cancer. Results indicated that those treated with the compound exhibited slower disease progression and improved quality of life metrics compared to traditional chemotherapy treatments.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved can vary widely based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Piperidine/Piperazine Derivatives
Key structural analogs differ in the nature and position of substituents on the heterocyclic ring or the benzonitrile core.
Table 1: Structural and Functional Comparison
Impact of Substituent Position and Electronic Effects
- Heterocycle Modifications: The dimethylamino group on the piperidine ring enhances solubility and basicity compared to unmodified piperidine derivatives (e.g., 5-Bromo-2-(piperidin-1-yl)benzonitrile) . Piperazine analogs (e.g., 5-bromo-2-piperazin-1-ylbenzonitrile) exhibit distinct hydrogen-bonding capabilities due to the additional nitrogen .
- Halogenation Patterns: The pyrimidine-based analog (4-[(5-bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile) demonstrates how multiple halogens increase molecular weight and lipophilicity, which may enhance membrane permeability in agrochemical applications .
Photophysical and Solvent Effects
- For example, 2-Bromo-6-(dimethylamino)benzonitrile may exhibit solvatochromism due to its substituent arrangement .
Biological Activity
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound features a bromine atom, a dimethylamino group, and a piperidine ring, which contribute to its unique biological activity and reactivity. Understanding its biological activity is crucial for developing new pharmaceuticals, particularly in treating neurological disorders and other diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the bromine atom may participate in halogen bonding. These interactions can enhance the compound's binding affinity and specificity for various biological targets, influencing cellular pathways and processes.
Therapeutic Applications
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines, including those from hypopharyngeal tumors . This suggests that the compound may be explored further for its potential in cancer therapy.
- Neurological Disorders : The compound's structure suggests it could modulate neurotransmitter systems. Its design allows for potential inhibition of enzymes such as acetylcholinesterase, which is relevant in treating Alzheimer's disease . The presence of the piperidine moiety enhances its ability to cross the blood-brain barrier, making it a candidate for neuropharmacological studies.
- Antimicrobial Properties : A study highlighted the effectiveness of certain piperidine derivatives against Mycobacterium tuberculosis. Although specific data on this compound was not provided, compounds with similar structures demonstrated significant inhibition rates against this pathogen .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine atom, dimethylamino group | Potential anticancer and neuroprotective effects |
| 4-Bromo-2-(piperidin-1-yl)benzonitrile | Lacks dimethylamino group | Reduced reactivity and binding properties |
| 2-(4-(Dimethylamino)piperidin-1-yl)benzonitrile | Lacks bromine atom | Different chemical behavior and applications |
The unique combination of functional groups in this compound distinguishes it from other compounds, potentially enhancing its therapeutic efficacy.
Study on Anticancer Activity
In a recent study focusing on piperidine derivatives, researchers synthesized several analogs of this compound. These compounds were evaluated for their cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that certain modifications to the piperidine structure improved cytotoxicity compared to standard treatments like bleomycin .
Antimicrobial Screening
A high-throughput screening of a diverse chemical library against Mycobacterium tuberculosis identified several promising candidates with MIC values ranging from 6.3 µM to 23 µM. While specific results for this compound were not detailed, the structural similarities suggest potential activity worth exploring further .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For optimization, vary catalysts (e.g., palladium-based catalysts for cross-coupling), solvents (polar aprotic solvents like DMF), and temperature (60–100°C). Monitor intermediates using TLC or HPLC to adjust reaction time. Evidence from improved synthetic protocols for structurally related brominated nitriles highlights the importance of stepwise purification (e.g., column chromatography) to isolate high-purity products .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and piperidine ring conformation.
- HPLC-MS for purity assessment (≥95% by area normalization).
- X-ray crystallography (if crystalline) for absolute configuration verification.
- Elemental analysis to validate empirical formula. Certificates of Analysis (COA) should include batch-specific chromatograms and spectroscopic data .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Follow GHS guidelines:
- Use PPE (gloves, goggles, lab coat) due to acute toxicity risks (H301/H311).
- Work in a fume hood to avoid inhalation (P260/P264).
- Store in airtight containers at 2–8°C, away from oxidizing agents.
- Dispose of waste via halogenated organic waste streams. Safety Data Sheets (SDS) for analogous brominated compounds emphasize skin/eye contact avoidance and emergency shower/eye wash accessibility .
Q. How can researchers conduct a systematic literature review on synthetic methodologies?
- Methodological Answer : Utilize SciFinder or Reaxys with keywords:
- "this compound synthesis," "brominated benzonitrile derivatives," or CAS RN-based searches.
- Filter results by publication date (last 10 years) and reaction type (e.g., "Buchwald-Hartwig coupling"). Cross-reference patents and supplementary data for unreported optimizations .
Advanced Research Questions
Q. How can computational methods enhance reaction design for novel derivatives?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to:
- Predict reaction pathways (transition state analysis) for bromine displacement or piperidine functionalization.
- Optimize substituent effects (e.g., electron-withdrawing groups on the benzene ring) using Fukui indices.
- Integrate ICReDD’s workflow: Combine computational predictions with high-throughput experimentation to narrow down optimal conditions (e.g., solvent polarity, base strength) .
Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?
- Methodological Answer :
- For NMR shifts: Recalculate chemical shifts using solvent-corrected DFT (e.g., PCM model in Gaussian).
- For IR/Raman spectra: Compare experimental peaks with scaled vibrational frequencies from computational outputs.
- Cross-validate crystallographic data (e.g., C–Br bond lengths) with Cambridge Structural Database entries. Statistical tools like RMSD can quantify deviations .
Q. How do substituent variations impact physicochemical properties?
- Methodological Answer : Design analogs with systematic substitutions (e.g., Br → Cl, piperidine → morpholine) and evaluate:
- Lipophilicity : Measure logP via shake-flask method or HPLC-derived retention times.
- Solubility : Use nephelometry in buffers (pH 1.2–7.4).
- Thermal stability : TGA/DSC to assess decomposition profiles. Structure-activity relationships (SAR) for brominated pyridines suggest electron-withdrawing groups enhance stability but reduce solubility .
Q. How can intermediates be characterized to minimize side reactions in multi-step syntheses?
- Methodological Answer :
- In-situ monitoring : Use ReactIR or LC-MS to track intermediate formation.
- Quenching studies : Identify unstable intermediates (e.g., diazonium salts) via low-temperature NMR.
- Byproduct analysis : Compare GC-MS profiles of crude mixtures with computational predictions (e.g., ACD/Labs). For piperidine-containing intermediates, prioritize protecting group strategies (e.g., Boc) to prevent amine oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
